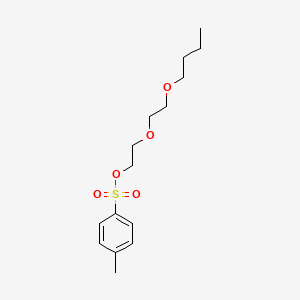
2-(2-Butoxyethoxy)ethyl 4-methylbenzenesulfonate
Cat. No. B8548086
Key on ui cas rn:
50964-16-4
M. Wt: 316.4 g/mol
InChI Key: UVHCZQYWUFAXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08809389B2
Procedure details


34.04 g (0.105 moles) of 2-(2-butoxyethoxy)-ethyl tosylate (95%) were reacted with 14.5 g (0.105 moles) of 5-hydroxy-benzo[1.3]dioxole and 14.5 g (0.105 moles) of anhydrous potassium carbonate in 125 ml of acetone. The mixture was heated to reflux for 2 hrs, cooled to room temperature and kept, under stirring, at that temperature for 6 hrs. The mixture was then filtered and the organic solution was evaporated u.v. (20° C./21 mbar) . The residue was diluted with 100 ml of dichloromethane and washed with 12 ml of an aqueous solution of sodium hydroxide 1N and water. The organic phase was separated, washed with water and evaporated u.v (20° C./21 mbar). An oil residue was obtained that was purified on silica gel column (eluant n-hexane:ethyl acetate 4:1 v/v). After evaporation 14.84 g (97.43%) of 5-[2-(2-Butoxy-ethoxy)-ethoxy]-benzo[1,3]dioxole were obtained whose NMR and MS analyses corresponded to those of the aforementioned compound.




Identifiers


|
REACTION_CXSMILES
|
S(C1C=CC(C)=CC=1)(O[CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][CH2:13][CH3:14])(=O)=O.[OH:22][C:23]1[CH:31]=[CH:30][C:26]2[O:27][CH2:28][O:29][C:25]=2[CH:24]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:11]([O:10][CH2:9][CH2:8][O:7][CH2:6][CH2:5][O:22][C:23]1[CH:31]=[CH:30][C:26]2[O:27][CH2:28][O:29][C:25]=2[CH:24]=1)[CH2:12][CH2:13][CH3:14] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
34.04 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OCCOCCOCCCC)C1=CC=C(C)C=C1
|
|
Name
|
|
|
Quantity
|
14.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC2=C(OCO2)C=C1
|
|
Name
|
|
|
Quantity
|
14.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring, at that temperature for 6 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hrs
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic solution was evaporated u.v
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(20° C./21 mbar)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with 100 ml of dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 12 ml of an aqueous solution of sodium hydroxide 1N and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated u.v (20° C./21 mbar)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An oil residue was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that was purified on silica gel column (eluant n-hexane:ethyl acetate 4:1 v/v)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation 14.84 g (97.43%) of 5-[2-(2-Butoxy-ethoxy)-ethoxy]-benzo[1,3]dioxole
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were obtained whose NMR and MS analyses
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCC)OCCOCCOC1=CC2=C(OCO2)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
